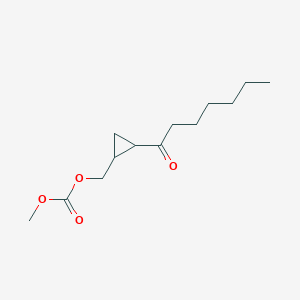![molecular formula C21H34O2S B14379808 {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene CAS No. 90184-09-1](/img/structure/B14379808.png)
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is an organic compound with the molecular formula C21H34O2S It features a benzene ring substituted with a nonyl chain that is further functionalized with a cyclohexanesulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene typically involves the following steps:
Formation of the Nonyl Chain: The nonyl chain can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.
Introduction of the Cyclohexanesulfinyl Group: The cyclohexanesulfinyl group is introduced via sulfoxidation reactions, where cyclohexane is oxidized to form cyclohexanesulfinyl chloride.
Coupling with Benzene: The final step involves the coupling of the nonyl chain with the benzene ring, facilitated by the presence of the cyclohexanesulfinyl group. This can be achieved through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene can undergo oxidation reactions, particularly at the sulfoxide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Functionalized Benzene Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfoxide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of sulfoxides with proteins and other biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The sulfoxide group is known for its bioactive properties, and this compound could be explored for its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and engage in dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It could modulate signal transduction pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plastoquinone: A terpenoid-quinone involved in photosynthesis, structurally similar due to the presence of a quinone moiety.
Ethyl Acetoacetate: An ester used in organic synthesis, similar in its ability to undergo various chemical reactions.
Uniqueness
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is unique due to the presence of the cyclohexanesulfinyl group, which imparts distinct chemical and physical properties. This differentiates it from other compounds like plastoquinone and ethyl acetoacetate, which lack this specific functional group.
Eigenschaften
CAS-Nummer |
90184-09-1 |
|---|---|
Molekularformel |
C21H34O2S |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
9-cyclohexylsulfinylnonoxybenzene |
InChI |
InChI=1S/C21H34O2S/c22-24(21-16-10-7-11-17-21)19-13-5-3-1-2-4-12-18-23-20-14-8-6-9-15-20/h6,8-9,14-15,21H,1-5,7,10-13,16-19H2 |
InChI-Schlüssel |
GCMNJFVJUAXBBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)CCCCCCCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



oxophosphanium](/img/structure/B14379739.png)
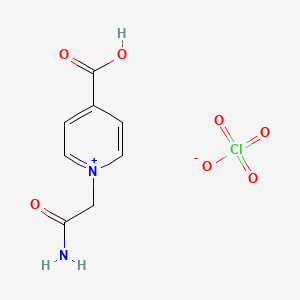
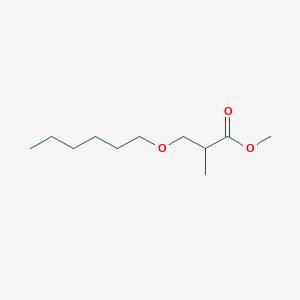
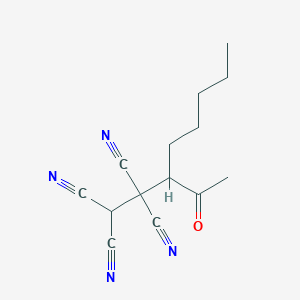
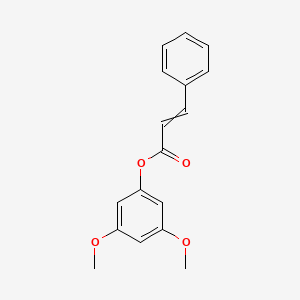
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
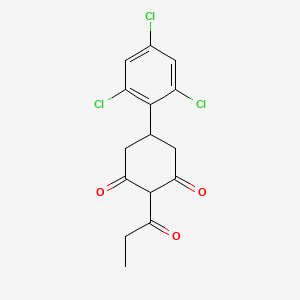

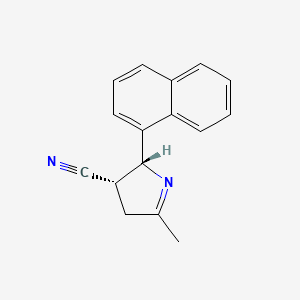


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
